Cas no 10221-57-5 (Propane, 1,2-diethoxy-)
Propane, 1,2-diethoxy- Chemical and Physical Properties
Names and Identifiers
-
- Propane, 1,2-diethoxy-
- 1,2-DIETHOXYPROPANE
- 1,2-diethoxy-propane
- Di-O-ethyl-1,2-propanediol
- Propane,1,2-diethoxy
- Propylene glycol diethyl ether
- Propylenglykol-diethylether
- AKOS006271979
- FT-0690824
- EC 412-180-1
- NS00009713
- 10221-57-5
- SCHEMBL134481
- DTXSID70907259
- E83809
- AS-79957
- VPBZZPOGZPKYKX-UHFFFAOYSA-N
- Propylenglykolather
- Propane,1,2-diethoxy-
-
- Inchi: 1S/C7H16O2/c1-4-8-6-7(3)9-5-2/h7H,4-6H2,1-3H3
- InChI Key: VPBZZPOGZPKYKX-UHFFFAOYSA-N
- SMILES: O(CC)C(C)COCC
Computed Properties
- Exact Mass: 132.11500
- Monoisotopic Mass: 132.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 5
- Complexity: 54.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- PSA: 18.46000
- LogP: 1.44790
Propane, 1,2-diethoxy- Security Information
- Hazard Category Code: 11-19
- Safety Instruction: 9-16-24-33
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Hazardous Material Identification:
- Risk Phrases:R11
Propane, 1,2-diethoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AA08811-250mg |
Propane, 1,2-diethoxy- |
10221-57-5 | 98% | 250mg |
$30.00 | 2024-04-20 | |
| A2B Chem LLC | AA08811-1g |
Propane, 1,2-diethoxy- |
10221-57-5 | 98% | 1g |
$68.00 | 2024-04-20 | |
| A2B Chem LLC | AA08811-5g |
Propane, 1,2-diethoxy- |
10221-57-5 | 98% | 5g |
$203.00 | 2024-04-20 | |
| A2B Chem LLC | AA08811-10g |
Propane, 1,2-diethoxy- |
10221-57-5 | 98% | 10g |
$318.00 | 2024-04-20 | |
| A2B Chem LLC | AA08811-25g |
Propane, 1,2-diethoxy- |
10221-57-5 | 98% | 25g |
$626.00 | 2024-04-20 | |
| A2B Chem LLC | AA08811-100g |
Propane, 1,2-diethoxy- |
10221-57-5 | 98% | 100g |
$1857.00 | 2024-04-20 | |
| Aaron | AR0007NB-100mg |
Propane, 1,2-diethoxy- |
10221-57-5 | 98% | 100mg |
$11.00 | 2025-02-12 | |
| Aaron | AR0007NB-250mg |
Propane, 1,2-diethoxy- |
10221-57-5 | 98% | 250mg |
$18.00 | 2025-02-12 | |
| Aaron | AR0007NB-1g |
Propane, 1,2-diethoxy- |
10221-57-5 | 98% | 1g |
$54.00 | 2025-02-12 | |
| Aaron | AR0007NB-5g |
Propane, 1,2-diethoxy- |
10221-57-5 | 98% | 5g |
$174.00 | 2025-04-01 |
Propane, 1,2-diethoxy- Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Propane, 1,2-diethoxy-
Propane, 1,2-diethoxy- (CAS No. 10221-57-5): A Comprehensive Overview in Modern Chemical Research
Propane, 1,2-diethoxy-, identified by the chemical compound code CAS No. 10221-57-5, is a significant intermediate in organic synthesis and pharmaceutical applications. This compound, featuring a diethyl ether modification of propane, has garnered attention due to its versatile reactivity and potential utility in developing novel chemical entities. The molecular structure of 1,2-diethoxypropane consists of a propane backbone with two ethoxy groups attached to the first two carbon atoms, providing a unique framework for further functionalization.
The synthesis of 1,2-diethoxypropane typically involves the reaction of propylene with ethanol in the presence of acidic catalysts or metal complexes. This process highlights the compound's role as a precursor in industrial and laboratory-scale preparations. Recent advancements in catalytic systems have improved the efficiency and selectivity of this reaction, making 1,2-diethoxypropane more accessible for large-scale applications. The compound's stability under various conditions further enhances its appeal as a synthetic building block.
In the realm of pharmaceutical research, 1,2-diethoxypropane has been explored for its potential as a solvent or intermediate in drug formulation. Its ability to dissolve a wide range of organic molecules makes it valuable in formulating complex drug delivery systems. Additionally, the compound's structural similarity to known pharmacophores has prompted investigations into its derivatives as candidates for therapeutic agents. For instance, modifications at the ethoxy positions could yield novel compounds with enhanced biological activity.
Recent studies have also delved into the environmental and toxicological aspects of 1,2-diethoxypropane. Researchers have assessed its biodegradability and potential impact on aquatic ecosystems. The findings suggest that while 1,2-diethoxypropane is not highly persistent in the environment, its degradation products may require further study to fully understand their ecological footprint. These assessments are crucial for ensuring that the use of CAS No. 10221-57-5 aligns with sustainable chemical practices.
The application of computational chemistry has further illuminated the reactivity patterns of 1,2-diethoxypropane. Molecular modeling studies have predicted various reaction pathways and intermediates, aiding chemists in designing efficient synthetic routes. These computational tools are particularly useful in identifying optimal conditions for reactions involving 1,2-diethoxypropane, thereby reducing experimental trial-and-error and improving overall yields.
Moreover, 1,2-diethoxypropane has found utility in material science applications. Its dielectric properties make it suitable for use as a solvent or additive in polymer processing and electronic materials. Researchers are exploring its incorporation into advanced materials that require specific solubility profiles or thermal stabilities. Such applications underscore the compound's versatility beyond traditional organic synthesis.
The future prospects of Propane, 1,2-diethoxy- (CAS No. 10221-57-5) are promising, with ongoing research uncovering new possibilities for its use. As synthetic methodologies evolve and demand for specialized chemicals grows, compounds like 1,2-diethoxypropane will continue to play a pivotal role in innovation across multiple industries. The integration of green chemistry principles into its production and application will be key to ensuring long-term sustainability.
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